4,5-Difluoro-2-(methyl)thiophenol

Description

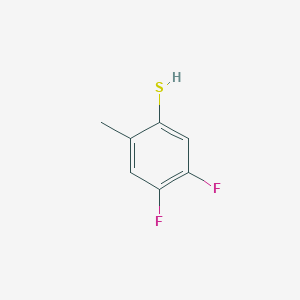

4,5-Difluoro-2-(methyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzenethiol) backbone substituted with fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. The thiol (-SH) functional group imparts distinct chemical reactivity, including nucleophilic and acidic properties, while the electron-withdrawing fluorine substituents and electron-donating methyl group influence its electronic structure and stability.

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJYWZKCVNCZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methyl)thiophenol typically involves the introduction of fluorine atoms into a thiophenol derivative. One common method is the electrophilic fluorination of 2-(methyl)thiophenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(methyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, acetonitrile, room temperature.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate, organic solvents like toluene or DMF, elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Amino or thio-substituted derivatives.

Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound's unique structure positions it as a promising candidate for drug development. Its ability to form covalent bonds due to the thiol (-SH) group allows for interactions with biological macromolecules such as proteins and enzymes. This reactivity is crucial for designing drugs that target specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that derivatives of thiophenols, including 4,5-difluoro-2-(methyl)thiophenol, exhibit anticancer properties. A study demonstrated that certain modifications to the thiophenol structure could enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Agrochemical Applications

Pesticide Development

The difluoromethyl group in this compound is known for its effectiveness in enhancing the biological activity of agrochemicals. Compounds containing difluoromethyl groups have been incorporated into various pesticides due to their improved efficacy against pests while maintaining lower toxicity to non-target organisms.

Case Study: Acaricidal Activity

In a study focusing on acaricidal properties, derivatives of thiophenols were synthesized and tested against the two-spotted spider mite (Tetranychus urticae). The results indicated that the presence of difluoromethyl groups significantly improved the efficacy of these compounds as acaricides .

Material Science Applications

Synthesis of Advanced Materials

The reactivity of this compound allows it to be used in synthesizing advanced materials. Its ability to participate in various chemical reactions makes it suitable for creating polymers and other complex materials with tailored properties.

Case Study: Polymerization Reactions

Research has shown that incorporating thiophenol derivatives into polymer matrices can enhance mechanical properties and thermal stability. The presence of fluorine atoms contributes to improved chemical resistance and durability of the resulting materials .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(methyl)thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Key Observations:

- Functional Group Reactivity: The thiophenol’s -SH group (pKa ~6.5) is more acidic than phenol’s -OH (pKa ~10), enabling distinct reactivity in nucleophilic substitutions or metal coordination. In contrast, the Schiff base in 4,5-difluoro-2-((m-tolylimino)methyl)phenol introduces imine-linked conjugation, enhancing its biological activity .

- DFT studies on the Schiff base analog suggest planar geometries and delocalized electron densities, which could differ in the thiophenol due to sulfur’s larger atomic size and polarizability .

Table 2: Property Comparisons Based on Evidence

- Toxicity: Thiophene fentanyl’s toxicity remains uncharacterized , while the Schiff base exhibits low acute toxicity in silico models .

- Applications: The Schiff base’s antibacterial properties contrast with the thiophenol’s hypothetical utility in materials science (e.g., polymer stabilizers) or catalysis.

Computational and Experimental Gaps

- DFT Studies: The Schiff base’s DFT data (B3LYP/6-311++G(d,p)) could guide analogous calculations for the thiophenol to predict bond lengths, HOMO-LUMO gaps, and electrostatic potentials.

- Synthetic Challenges: Unlike the Schiff base’s straightforward condensation synthesis , thiophenol derivatives often require controlled conditions to avoid disulfide formation.

Biological Activity

4,5-Difluoro-2-(methyl)thiophenol is an organosulfur compound characterized by a thiophenol group substituted with fluorine and methyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Fluorine Substituents: The presence of fluorine atoms enhances the compound's reactivity and biological activity.

- Thiophenol Group: This functional group is known for its role in various biochemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Biological Activity | Assay Type | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | 50 |

| Gentamicin (Positive Control) | Antimicrobial | Broth microdilution | 10 |

The minimum inhibitory concentration (MIC) for this compound against Bacillus cereus was reported at 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested on various cancer cell lines, revealing cytotoxic effects that warrant further investigation.

| Cell Line | Biological Activity | IC50 (µM) |

|---|---|---|

| CEM/ADR5000 | Cytotoxicity | 21.09 |

| Doxorubicin (Positive Control) | Cytotoxicity | 195.12 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Interaction: Its binding affinity may be enhanced due to the presence of fluorine atoms, leading to altered signaling pathways in target cells.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other thiophenol derivatives:

| Compound | Fluorine Atoms | Biological Activity |

|---|---|---|

| 4-Fluoro-2-(methyl)thiophenol | 1 | Lower reactivity and biological activity |

| 2,3,5-Trifluoro-4-(methyl)thiophenol | 3 | Enhanced reactivity; potential for broader applications |

| 2-(Methyl)thiophenol | 0 | Less metabolic stability; different reactivity |

The addition of fluorine atoms in the structure significantly influences both the chemical reactivity and biological properties of these compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of thiophenols to explore their biological activities further. For instance, a study highlighted the synthesis of various thiophenol derivatives and their subsequent evaluation against resistant bacterial strains. Compounds showed varying degrees of antimicrobial effectiveness, emphasizing the importance of structural modifications in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.